5-Bromo-2-nitrothiophene-3-carbaldehyde

Description

Molecular Identity and Structural Overview

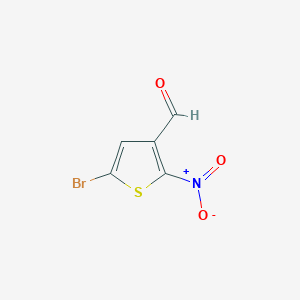

5-Bromo-2-nitrothiophene-3-carbaldehyde (CAS: 1093878-18-2) is a halogenated nitrothiophene derivative with the molecular formula C₅H₂BrNO₃S and a molecular weight of 236.04 g/mol . Its structure features a planar five-membered thiophene ring substituted with:

- A bromine atom at the 5-position, enhancing electrophilic substitution reactivity.

- A nitro group at the 2-position, introducing strong electron-withdrawing effects.

- An aldehyde group at the 3-position, enabling nucleophilic addition and condensation reactions.

The compound’s aromaticity is maintained despite these substituents, with conjugation across the sulfur-containing ring enabling stability and diverse reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₂BrNO₃S | |

| Molecular Weight | 236.04 g/mol | |

| CAS Number | 1093878-18-2 | |

| Key Functional Groups | Br (C5), NO₂ (C2), CHO (C3) |

Thiophene Derivatives in Organic Chemistry

Thiophene, a sulfur-containing heterocycle, is a cornerstone of organic synthesis due to its aromaticity and adaptability. Derivatives like this compound are pivotal in:

- Pharmaceuticals : Nitrothiophenes exhibit antimalarial, antimicrobial, and antitumor activities.

- Materials Science : Their π-conjugated systems are exploited in organic semiconductors and conductive polymers.

- Synthetic Intermediates : The aldehyde group facilitates cross-coupling reactions, as seen in the synthesis of benzofuranones for antileishmanial agents.

Electron-withdrawing substituents (e.g., NO₂) reduce thiophene’s electron density, directing electrophilic attacks to specific positions and enabling regioselective functionalization.

Significance of Nitrothiophene Compounds

Nitrothiophenes are valued for their unique electronic and steric profiles:

- Nitro Group Effects : The -NO₂ group stabilizes negative charges, enhances oxidative stability, and participates in redox reactions. For example, 5-nitroimidazole-thiophene hybrids show potent antiplasmodial activity (IC₅₀: 0.654 nM).

- Halogen-Nitro Synergy : Bromine’s steric bulk and electronegativity synergize with nitro groups to enable Suzuki-Miyaura couplings and nucleophilic substitutions.

Historical Context of Halogenated Nitrothiophene Research

Halogenated nitrothiophenes emerged in the mid-20th century alongside advances in heterocyclic chemistry. Key milestones include:

- Early Syntheses : Initial routes used Friedel-Crafts acylations and nitrations, often requiring harsh conditions (e.g., HNO₃/H₂SO₄).

- Modern Methods : Catalytic processes, such as Pd-mediated cross-couplings and Vilsmeier-Haack formylations, now dominate. For instance, the Vilsmeier reagent (POCl₃/DMF) introduces aldehyde groups regioselectively.

- Green Chemistry : Recent efforts emphasize solvent-free reactions and recyclable catalysts to reduce waste.

This compound’s development reflects broader trends in optimizing reactivity and sustainability for applications ranging from drug discovery to materials engineering.

Properties

IUPAC Name |

5-bromo-2-nitrothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)5(11-4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWWDXRRJRWFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695079 | |

| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093878-18-2 | |

| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 5-Bromo-2-nitrothiophene-3-carbaldehyde generally involves three main steps:

- Selective nitration of thiophene or thiophene derivatives to introduce the nitro group at the 2-position

- Bromination at the 5-position of the thiophene ring

- Introduction or transformation of the aldehyde group at the 3-position

These steps can be performed sequentially or via functional group transformations starting from pre-functionalized thiophene derivatives.

Nitration of Thiophene to 2-Nitrothiophene

A critical step is the selective nitration of thiophene to obtain 2-nitrothiophene, which is a key intermediate for further functionalization.

Catalyst and Reagents: Metal ion exchanged montmorillonite clay catalysts (e.g., Fe³⁺, Al³⁺, La³⁺, Cu²⁺, Zn²⁺ exchanged K10 montmorillonite) have been reported as effective solid acid catalysts for nitration using nitric acid without the need for acetic anhydride.

-

- Molar ratio of nitric acid to thiophene: 1 to 2

- Temperature: 70–80 °C

- Reaction time: 5–6 hours

- Selectivity: Up to 100% selectivity for 2-nitrothiophene

Advantages: This method avoids hazardous acetic anhydride, reduces exothermic risks, and achieves high isomeric purity of 2-nitrothiophene.

Bromination of Nitrothiophene Derivatives

Bromination typically targets the 5-position of the thiophene ring already bearing the nitro and aldehyde substituents.

Method: Bromination of thiophene-2-carboxylic acid or thiophene-2-carbaldehyde derivatives followed by nitration or vice versa is a common synthetic route.

Reaction Conditions: Bromination is often carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.

Industrial Scale: The process is optimized for high purity and yield, often employing continuous flow reactors and advanced purification techniques for scale-up.

Preparation of 5-Nitrothiophene-2-carbaldehyde as a Key Intermediate

Since this compound contains an aldehyde group at the 3-position (equivalent to 2-position in thiophene numbering depending on substituent priority), preparation methods for 5-nitrothiophene-2-carbaldehyde provide valuable insights.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, combining the above methodologies suggests the following approach:

Alternative Synthetic Routes and Notes

Oxidation routes: Analogous to the synthesis of 3-bromo-2-nitrobenzaldehyde, oxidation of methyl-substituted nitrothiophene derivatives using strong oxidants is possible but often suffers from low yield and difficult separation.

Purification: Post-reaction workups typically involve extraction, washing with brine, drying over anhydrous agents, and vacuum drying to obtain pure compounds.

Yields: Yields vary depending on the step and method, with nitration and bromination steps typically achieving moderate to high yields (40–80%), while oxidation steps may be less efficient.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitrothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted thiophene derivatives.

Reduction: 5-Bromo-2-aminothiophene-3-carbaldehyde.

Oxidation: 5-Bromo-2-nitrothiophene-3-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-nitrothiophene-3-carbaldehyde finds applications in multiple research domains:

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in the preparation of thiophene-based heterocycles, which are important in materials science and organic electronics.

Medicinal Chemistry

Research indicates potential therapeutic properties, including:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit activity against various pathogens.

- Anticancer Properties: Investigations into its interaction with biological systems show promise for developing anticancer agents.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic sites in enzymes allows researchers to explore enzyme inhibition and modification of protein function.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Activity

A study explored the interactions of this compound with bacterial enzymes, demonstrating its potential as an antimicrobial agent through inhibition mechanisms that affect enzyme function.

Case Study 2: Synthesis of Bioactive Molecules

Research has focused on synthesizing bioactive molecules using this compound as a precursor, highlighting its role in developing pharmaceuticals that target specific biological pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrothiophene-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key differences between 5-Bromo-2-nitrothiophene-3-carbaldehyde and its analogs:

Key Observations:

Aromatic Ring Effects :

- The thiophene ring in the target compound introduces sulfur-mediated conjugation, enhancing electron delocalization compared to benzene derivatives. This increases solubility in polar organic solvents and alters reactivity in electrophilic substitutions .

- In contrast, 2-Bromo-5-nitrobenzenecarbaldehyde (benzene-based) exhibits classic aromatic stability but lacks the heteroatom-driven electronic effects, making it less reactive in certain nucleophilic additions .

Substituent Positioning :

- The nitro group at position 2 in the thiophene derivative creates a strong electron-withdrawing effect, directing further substitutions to meta positions. In the benzene analog, nitro at position 5 similarly deactivates the ring but follows benzene’s substitution patterns .

- The aldehyde group’s position (3 in thiophene vs. 1 in benzene) influences steric accessibility. For example, 5-Bromo-3-formylthiophene (lacking nitro) readily forms oximes due to unhindered aldehyde reactivity .

Reactivity and Applications: The target compound’s nitro group may accelerate aldehyde reactivity in condensations (e.g., Knoevenagel or Schiff base formation) due to increased electrophilicity. The benzene analog is more commonly used in traditional coupling reactions (e.g., Suzuki-Miyaura), where bromine acts as a leaving group .

Physicochemical Properties

- Solubility : Thiophene derivatives generally exhibit higher solubility in organic solvents (e.g., DMSO, THF) than benzene analogs due to sulfur’s polarizability.

- Stability : The nitro group in both compounds confers thermal stability but may pose explosion risks under extreme conditions.

Biological Activity

5-Bromo-2-nitrothiophene-3-carbaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHBrNOS

- Molecular Weight: 220.04 g/mol

- Structural Features: The compound features a thiophene ring substituted with bromine and nitro groups, along with an aldehyde functional group, which contributes to its reactivity and biological activity.

The compound exhibits notable interactions with various biomolecules, influencing several biological processes:

- Reactivity: It acts as an electrophile, capable of forming covalent bonds with nucleophilic amino acids in proteins, potentially leading to enzyme inhibition or modification of protein functions.

- Cellular Effects: Studies indicate that it can modulate cell signaling pathways, gene expression, and cellular metabolism. This modulation can result in altered cellular responses and functions.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction and interact with cellular components:

- Bioreduction: The nitro group can be reduced to form reactive intermediates that may exert antimicrobial or anticancer effects .

- Covalent Bond Formation: The aldehyde group can react with nucleophilic sites in biological molecules, affecting their activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit potent antibacterial properties against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) Studies: A series of nitrothiophene derivatives were evaluated for their antimicrobial activity against E. coli, Klebsiella spp., and Shigella spp.. These studies indicated that compounds with similar structural features showed significant antibacterial effects .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various Gram-negative bacteria |

| 2-Chloro-3,5-dinitrothiophene | 10 | E. coli |

| 2-Bromo-3,5-dinitrothiophene | 15 | Klebsiella spp. |

Case Studies

- Antibacterial Efficacy : In a study involving nitrothiophene carboxamide derivatives, compounds were shown to be bactericidal in vitro and effective in a mouse thigh infection model. The mechanism involved activation by bacterial nitroreductases, similar to the proposed action for this compound .

- Enzyme Interaction : The compound's ability to inhibit specific enzymes through covalent modification was demonstrated in a biochemical assay where it effectively inhibited the activity of certain proteases at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-nitrothiophene-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the thiophene ring. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ . Subsequent nitration at the 2-position requires mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The aldehyde group at the 3-position is introduced via Vilsmeier-Haack formylation using DMF and POCl₃. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry, temperature, and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons influenced by electron-withdrawing nitro and bromo groups .

- FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 249.91 for C₅H₂BrNO₃S) .

- X-ray Crystallography : Resolves regiochemistry and crystal packing effects, if single crystals are obtainable .

Q. How does the electronic nature of the nitro and bromo substituents influence the reactivity of the thiophene core?

- Methodology : The nitro group is a strong electron-withdrawing meta-director, while bromine acts as a weakly deactivating ortho/para-director. Computational studies (e.g., DFT calculations) predict electrophilic substitution patterns and charge distribution. Experimental validation involves competitive reactions (e.g., halogenation or coupling) monitored by LC-MS .

Advanced Research Questions

Q. How can computational modeling streamline the design of derivatives based on this compound?

- Methodology :

- Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate transition states and intermediates for Suzuki-Miyaura coupling or nucleophilic substitutions .

- Docking Studies : Assess potential bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvents for new transformations .

Q. What strategies resolve contradictory data in regioselective functionalization of this compound?

- Methodology :

- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent) to identify dominant factors influencing regioselectivity .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track substitution pathways via NMR .

- Competition Experiments : Compare reaction rates of bromo vs. nitro sites under identical conditions using kinetic profiling .

Q. How can the aldehyde group be selectively protected or modified without affecting the nitro or bromo substituents?

- Methodology :

- Protection : Form acetals (e.g., ethylene glycol) under acidic conditions (p-TsOH, refluxing toluene) .

- Reductive Amination : React with primary amines (e.g., benzylamine) using NaBH₃CN to form Schiff bases .

- Oxidation/Reduction : Avoid strong oxidizing agents (e.g., KMnO₄) that might degrade the nitro group; use mild reagents like PCC for controlled oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.